molecular formula C12H18N4O3S B6109876 N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide

N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide

Cat. No.: B6109876
M. Wt: 298.36 g/mol
InChI Key: VFYUTIWAXMYUSW-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,5-triazine class, characterized by a six-membered heterocyclic ring with three nitrogen atoms. The methanesulfonamide group at position 2 and the 2-methoxybenzyl substituent at position 5 define its structure.

Properties

IUPAC Name

N-[3-[(2-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3S/c1-19-11-6-4-3-5-10(11)7-16-8-13-12(14-9-16)15-20(2,17)18/h3-6H,7-9H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYUTIWAXMYUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CNC(=NC2)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Triazine Ring Molecular Formula Key Features/Applications
N-[5-(3-Hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide 3-Hydroxypropyl C₈H₁₆N₄O₃S Higher polarity due to hydroxyl group; potential for improved aqueous solubility
N-[5-(1,3-Benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethyl-2-quinazolinamine 1,3-Benzodioxol-5-ylmethyl + quinazolinamine C₂₁H₂₂N₆O₂ Larger molecular weight (390.45 g/mol); quinazolinamine may enhance receptor binding in pesticidal applications
Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate Imidazolidin-2-ylidene + chloro-methylphenyl C₁₅H₁₈ClN₃O₃S₂ Sulfamoyl-thioacetate backbone; designed via QSAR models for optimized herbicidal activity
Metsulfuron-methyl ester (Reference pesticide) Methoxy-methyl + benzoate C₁₄H₁₅N₅O₆S ALS inhibitor; commercial herbicide with methoxy-triazine core

Key Differences and Implications

  • Substituent Effects: The 2-methoxybenzyl group in the target compound provides moderate lipophilicity compared to the polar 3-hydroxypropyl group or the bulky 1,3-benzodioxol-5-ylmethyl . This balance may enhance membrane permeability while retaining target-binding affinity.
  • Synthesis Pathways :

    • The target compound’s synthesis likely parallels methods described for ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl... derivatives, involving nucleophilic substitution on the triazine ring . However, the 2-methoxybenzyl group may require specialized benzylation steps.
  • Biological Activity :

    • Unlike metsulfuron-methyl (a sulfonylurea herbicide), the target compound’s methoxybenzyl group may shift its mode of action or target specificity .
    • The imidazolidin-2-ylidene derivatives in show enhanced herbicidal activity due to optimized steric and electronic profiles, suggesting the target compound could be similarly tunable.

Research Findings and Data

Physicochemical Properties (Inferred)

Property Target Compound N-(3-Hydroxypropyl) Analog Quinazolinamine Derivative
Molecular Weight ~325 g/mol (estimated) 248.3 g/mol 390.45 g/mol
logP (Predicted) ~2.1 (moderate lipophilicity) ~1.3 (hydrophilic) ~3.5 (highly lipophilic)
Solubility Moderate in organic solvents High in polar solvents Low due to bulk

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